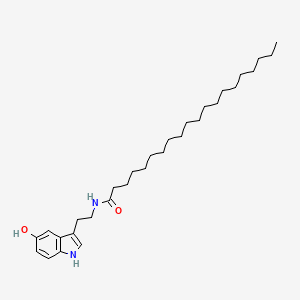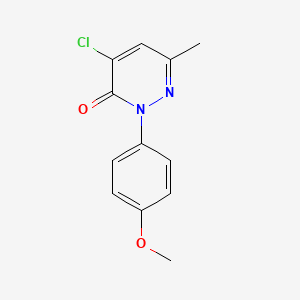
3-Dimethylamino-4-hydroxybutylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylamino-4-hydroxybutylthymine: is a synthetic organic compound that belongs to the class of thymine derivatives. Thymine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives are often studied for their potential applications in medicinal chemistry and molecular biology. The presence of both dimethylamino and hydroxybutyl groups in this compound suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-4-hydroxybutylthymine typically involves multiple steps, starting from thymine. Here is a general outline of the synthetic route:
Protection of Thymine: The thymine molecule is first protected to prevent unwanted reactions at the nucleobase.
Alkylation: The protected thymine is then alkylated with a suitable reagent to introduce the hydroxybutyl group.
Dimethylamination: The hydroxybutyl intermediate is then reacted with a dimethylamine source to introduce the dimethylamino group.
Deprotection: Finally, the protecting groups are removed to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-4-hydroxybutylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups in place of the dimethylamino group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their interactions with DNA and RNA, providing insights into genetic regulation and expression.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the development of antiviral or anticancer drugs.
Industry: It may find applications in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 3-Dimethylamino-4-hydroxybutylthymine exerts its effects would depend on its specific application. In a biological context, it may interact with nucleic acids, proteins, or enzymes, influencing cellular processes. The dimethylamino group could enhance its binding affinity to certain molecular targets, while the hydroxybutyl group might affect its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-4-hydroxybutyluracil: Similar structure but with uracil instead of thymine.
3-Dimethylamino-4-hydroxybutylcytosine: Similar structure but with cytosine instead of thymine.
3-Dimethylamino-4-hydroxybutyladenine: Similar structure but with adenine instead of thymine.
Uniqueness
3-Dimethylamino-4-hydroxybutylthymine is unique due to the specific combination of the thymine base with the dimethylamino and hydroxybutyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
131652-64-7 |
|---|---|
Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-[(3R)-3-(dimethylamino)-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O3/c1-8-6-14(11(17)12-10(8)16)5-4-9(7-15)13(2)3/h6,9,15H,4-5,7H2,1-3H3,(H,12,16,17)/t9-/m1/s1 |
InChI Key |
UUJWHCPAPXBVSX-SECBINFHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)


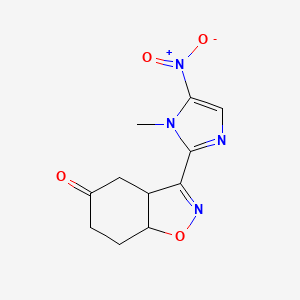
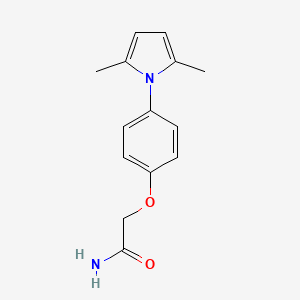
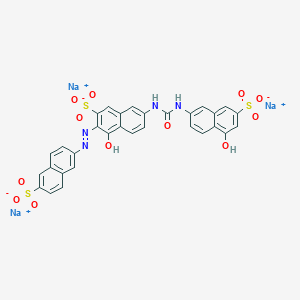
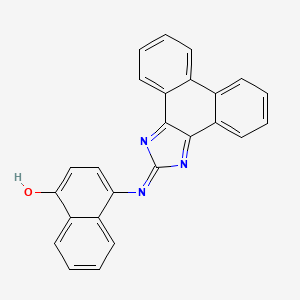


![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
